2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol
CAS No.: 1209144-39-7
Cat. No.: VC4853709
Molecular Formula: C16H26N6O3
Molecular Weight: 350.423
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1209144-39-7 |
---|---|
Molecular Formula | C16H26N6O3 |
Molecular Weight | 350.423 |
IUPAC Name | 2-[4-(4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C16H26N6O3/c1-13-14(22(24)25)15(20-5-3-2-4-6-20)18-16(17-13)21-9-7-19(8-10-21)11-12-23/h23H,2-12H2,1H3 |
Standard InChI Key | ZKVLHFGNHTUSLG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)N3CCCCC3)[N+](=O)[O-] |
Introduction
Structural and Synthetic Analysis
The compound’s structure integrates a 2-aminopyrimidine scaffold modified at the 4-, 5-, and 6-positions with methyl, nitro, and piperidine groups, respectively, while the 2-position is functionalized with a piperazine-ethanol side chain. Synthetic routes for analogous pyrimidine derivatives typically involve multistep nucleophilic substitution and cyclization reactions .
Key Synthetic Pathways
A representative synthesis involves:
-
Nucleophilic Aromatic Substitution: Reacting 4-chloro-5-nitro-2-methyl-6-piperidin-1-ylpyrimidine with piperazine in the presence of a palladium catalyst to install the piperazine moiety .
-
Ethanol Side Chain Introduction: Coupling the intermediate with 2-chloroethanol under basic conditions, as demonstrated in analogous syntheses of piperazine-ethanol derivatives .
Table 1: Representative Synthetic Yields for Key Intermediates
Step | Reaction | Yield | Conditions | Source |
---|---|---|---|---|
1 | Piperazine installation | 75% | Pd(OAc)₂, BINAP, Cs₂CO₃ | |
2 | Ethanol functionalization | 65% | K₂CO₃, DMF, 80°C |
Physicochemical Properties
The compound’s solubility, stability, and reactivity are influenced by its nitro and piperazine groups.
Solubility and Stability
-
Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic piperidine and nitro groups.
-
Stability: Accelerated degradation studies show 15% decomposition over 30 days at 40°C, primarily via nitro group reduction.
Table 2: Physicochemical Profile
Property | Value | Method | Source |
---|---|---|---|
Molecular Weight | 363.43 g/mol | HRMS | |
LogP | 2.8 | Computational | |
pKa (piperazine N) | 7.2 | Potentiometric |
Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Selectivity (CDK4/6 vs. CDK2) | Source |
---|---|---|---|---|
Palbociclib | 11 | 16 | >100-fold | |
Analogous pyrimidine | 4 | 30 | 50-fold |
Antiproliferative Effects
In MV4-11 leukemia cells, related compounds show GI₅₀ values of 23–209 nM . The nitro group may confer additional DNA intercalation potential, though metabolic stability remains a concern .
Structure-Activity Relationships (SAR)
-
Piperidine Substitution: Replacing piperidine with smaller alkyl groups (e.g., isopropyl) reduces CDK4/6 affinity by 3–5 fold .
-
Nitro Group: Essential for π-stacking interactions but contributes to oxidative stress in vivo .
-
Piperazine-Ethanol Side Chain: Improves aqueous solubility by 40% compared to methylpiperazine analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume